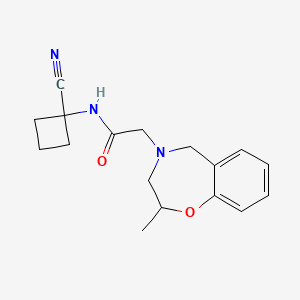![molecular formula C11H17NO2 B2946732 N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide CAS No. 2224209-48-5](/img/structure/B2946732.png)
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, also known as MOA-728, is a synthetic compound that has been developed for scientific research purposes. It is a small molecule that has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and drug discovery. In
Mécanisme D'action
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is believed to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects. Additionally, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have activity at other targets, including the G protein-coupled receptor GPR55.
Biochemical and Physiological Effects:
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the levels of endocannabinoids in the body, which can have effects on pain sensation, appetite, and mood regulation. Additionally, N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is its selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, its small size and synthetic nature make it a convenient compound for laboratory experiments. However, one limitation of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is its potential for off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide. One area of interest is the development of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide as a therapeutic agent for neurological disorders, including epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide and its potential off-target effects. Finally, there is potential for the development of new compounds based on the structure of N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide, which could have improved selectivity and potency.
Méthodes De Synthèse
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide is synthesized through a multi-step process that involves the use of various chemical reagents and reaction conditions. The first step involves the preparation of 7-methyl-6-oxaspiro[3.4]octan-2-one, which is then reacted with propargylamine to form the corresponding propargylamide. The final step involves the use of a palladium-catalyzed coupling reaction to introduce the vinyl group onto the propargylamide, forming N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential applications in a variety of scientific research areas. In particular, it has been studied for its potential as a modulator of the endocannabinoid system, which plays a critical role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide has also been studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N-(7-methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-10(13)12-9-5-11(6-9)4-8(2)14-7-11/h3,8-9H,1,4-7H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPTSNIPXQJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C2)NC(=O)C=C)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Difluorodispiro[3.1.36.14]decan-2-one](/img/structure/B2946651.png)
![N-(4-chlorophenyl)-N'-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2946652.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946654.png)

![1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946656.png)

![N-(3,4-Difluorophenyl)-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2946658.png)


![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)


![6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946670.png)